(4-Fluorophenyl)(1H-indol-7-yl)methanone
Overview
Description
(4-Fluorophenyl)(1H-indol-7-yl)methanone is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Indole derivatives are known to interact with their targets in a way that triggers various biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to antimicrobial, antitubercular, and antidiabetic effects .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could influence multiple pathways.
Result of Action
The diverse biological activities associated with indole derivatives suggest that this compound could have a wide range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
(4-Fluorophenyl)(1H-indol-7-yl)methanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with epoxide hydrolase, an enzyme that catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene B4 . This interaction suggests that this compound may have anti-inflammatory properties. Additionally, it has been observed to interact with aminopeptidase, indicating its potential role in protein metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAP kinase signal transduction pathway, which is crucial for cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to epoxide hydrolase, inhibiting its activity and thereby reducing the production of leukotriene B4 . This inhibition can lead to anti-inflammatory effects. Additionally, this compound may interact with other enzymes, either inhibiting or activating them, which can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with increased oxidative stress and cellular damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as epoxide hydrolase and aminopeptidase, which play roles in the metabolism of lipids and proteins . These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its activity and effectiveness. For instance, the presence of this compound in inflammatory tissues may enhance its anti-inflammatory effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules, thereby modulating its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(1H-indol-7-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 7-indolylmethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(1H-indol-7-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(1H-indol-3-yl)methanone
- (4-Fluorophenyl)(1H-indol-5-yl)methanone
- (4-Fluorophenyl)(1H-indol-2-yl)methanone
Uniqueness
(4-Fluorophenyl)(1H-indol-7-yl)methanone is unique due to the specific position of the fluorophenyl group on the indole ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(4-fluorophenyl)-(1H-indol-7-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDYZTCFDLHNGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)F)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743393 | |
Record name | (4-Fluorophenyl)(1H-indol-7-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405275-40-3 | |
Record name | (4-Fluorophenyl)(1H-indol-7-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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